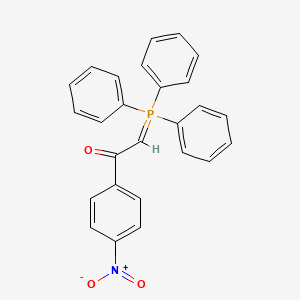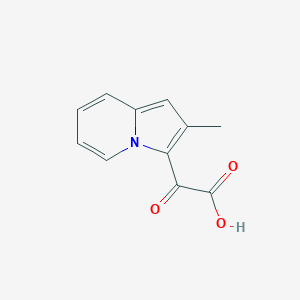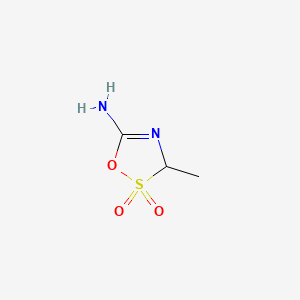
Dimethyl 2,2'-thiobis(3-phenylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-thiobis(3-phenylpropanoate) is an organic compound with the molecular formula C20H22O4S It is a diester derivative of thiobisphenylpropanoic acid, characterized by the presence of two ester groups and a sulfur atom linking two phenylpropanoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-thiobis(3-phenylpropanoate) can be synthesized through the esterification of thiobisphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, to facilitate the removal of water formed during the reaction. The reaction conditions may include:
Temperature: Reflux temperature (approximately 110°C)
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or another non-polar solvent
Industrial Production Methods
Industrial production of dimethyl 2,2’-thiobis(3-phenylpropanoate) follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of automated systems for precise control of temperature, catalyst concentration, and solvent recovery is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-thiobis(3-phenylpropanoate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-thiobis(3-phenylpropanoate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of dimethyl 2,2’-thiobis(3-phenylpropanoate) involves its interaction with molecular targets through its ester and sulfur functionalities. The ester groups can undergo hydrolysis to release active intermediates, while the sulfur atom can participate in redox reactions. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3,3’-thiobis(2-phenylpropanoate)
- Dimethyl 2,2’-dithiobis(3-phenylpropanoate)
- Dimethyl 2,2’-thiobis(3-methylpropanoate)
Uniqueness
Dimethyl 2,2’-thiobis(3-phenylpropanoate) is unique due to the specific positioning of the sulfur atom and the phenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H22O4S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
methyl 2-(1-methoxy-1-oxo-3-phenylpropan-2-yl)sulfanyl-3-phenylpropanoate |
InChI |
InChI=1S/C20H22O4S/c1-23-19(21)17(13-15-9-5-3-6-10-15)25-18(20(22)24-2)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
Clave InChI |
YQJRVIRCXOLDDK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)SC(CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)





![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)


